N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzodioxole, chlorobenzyl chloride, and phenylacetic acid derivatives. The reaction conditions may involve:
Catalysts: Common catalysts such as palladium or copper.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-120°C).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions may occur at the benzodioxole or chlorophenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, this compound could be investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, it may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.
Benzodioxole Compounds: Compounds containing the benzodioxole moiety, known for their pharmacological properties.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups, often used in medicinal chemistry.
Uniqueness
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C30H22ClN3O5 |
---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C30H22ClN3O5/c31-22-10-6-19(7-11-22)17-33-25-15-21(28(35)32-16-20-8-13-26-27(14-20)39-18-38-26)9-12-24(25)29(36)34(30(33)37)23-4-2-1-3-5-23/h1-15H,16-18H2,(H,32,35) |
InChI Key |
OSOGAMZVKYXDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4CC5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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